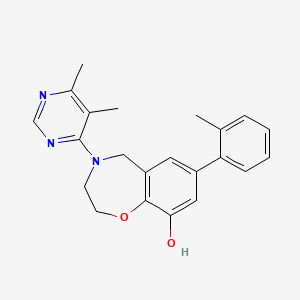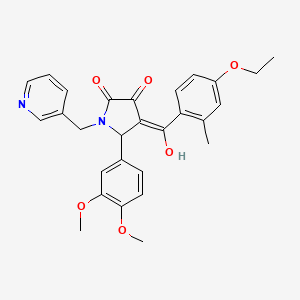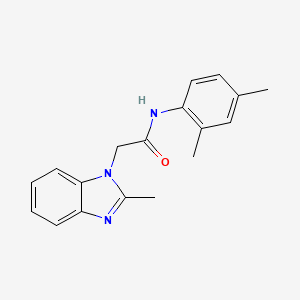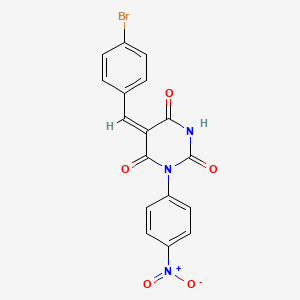![molecular formula C18H27NO4S B5312534 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5312534.png)
8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(Pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as PMSD, is a spirocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in regulating the levels of epoxyeicosatrienoic acids (EETs) in the body. EETs are known to have various beneficial effects, including anti-inflammatory, vasodilatory, and cardioprotective properties. Therefore, the inhibition of sEH by PMSD has potential therapeutic applications in the treatment of various diseases, such as hypertension, inflammation, and cardiovascular disorders.
Mécanisme D'action
The mechanism of action of 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane involves the inhibition of sEH, which is responsible for the metabolism of EETs. EETs are known to have various beneficial effects, including anti-inflammatory, vasodilatory, and cardioprotective properties. Therefore, the inhibition of sEH by 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane leads to an increase in the levels of EETs, which in turn leads to the beneficial effects associated with EETs.
Biochemical and physiological effects:
8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have various biochemical and physiological effects. In a study published in the Journal of Pharmacology and Experimental Therapeutics, 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane was shown to have potent vasodilatory effects and can lower blood pressure in hypertensive rats. Another study published in the Journal of Medicinal Chemistry demonstrated that 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane has potent anti-inflammatory effects in a mouse model of acute lung injury. Furthermore, 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have cardioprotective effects in a rat model of myocardial infarction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its potent and selective inhibition of sEH. This allows for the specific modulation of EET levels, which is not possible with other compounds that target multiple pathways. However, one of the limitations of using 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane. One area of research is the development of more potent and selective sEH inhibitors based on the structure of 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane. Another area of research is the investigation of the therapeutic potential of 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane in various diseases, such as hypertension, inflammation, and cardiovascular disorders. Furthermore, the development of novel drug delivery systems for 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane can potentially overcome its low solubility in water and improve its efficacy in vivo.
Méthodes De Synthèse
The synthesis of 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane involves a multistep process that starts with the reaction of 4-pentyn-1-ol with 2,2,5,5-tetramethyl-1-pyrrolidinyloxyl (TEMPO) to form the corresponding aldehyde. This aldehyde is then reacted with 2,4-pentanedione in the presence of ammonium acetate to form the spirocyclic intermediate. The final step involves the reaction of the intermediate with p-toluenesulfonyl chloride to form 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane.
Applications De Recherche Scientifique
8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been extensively studied for its potential therapeutic applications in various diseases. In a study published in the Journal of Medicinal Chemistry, 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane was shown to have potent anti-inflammatory effects in a mouse model of acute lung injury. Another study published in the Journal of Pharmacology and Experimental Therapeutics demonstrated that 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane has potent vasodilatory effects and can lower blood pressure in hypertensive rats. Furthermore, 8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have cardioprotective effects in a rat model of myocardial infarction.
Propriétés
IUPAC Name |
8-(2,3,4,5,6-pentamethylphenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-12-13(2)15(4)17(16(5)14(12)3)24(20,21)19-8-6-18(7-9-19)22-10-11-23-18/h6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZPHNGQKWZCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCC3(CC2)OCCO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5312455.png)
![2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide](/img/structure/B5312456.png)


![4-({(2R,5S)-5-[(5-fluoropyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5312466.png)
![N-allyl-N'-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5312472.png)
![3-[3-(allyloxy)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5312514.png)
![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile](/img/structure/B5312522.png)




![1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine](/img/structure/B5312545.png)